2-(Benzyloxy)-5-chloroaniline
Description
2-(Benzyloxy)-5-chloroaniline is a substituted aniline derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the ortho (2nd) position and a chlorine atom at the meta (5th) position on the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing benzodiazepine derivatives and other bioactive molecules . Its structural attributes—such as the electron-donating benzyloxy group and the electron-withdrawing chlorine—contribute to its reactivity in coupling reactions and stability under diverse conditions. Commercial samples are available with purities exceeding 96%, highlighting its importance in precision synthesis .
Properties
IUPAC Name |
5-chloro-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOHHSRILPGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-47-3 | |
| Record name | 5-Chloro-2-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-(Benzyloxy)-5-chloroaniline (CAS 1100752-67-7) and 3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8) are positional isomers of the target compound. The shift of the benzyloxy group to the 3rd position alters steric and electronic effects:
Substituent Variations
2-Chloro-5-methoxyaniline (CAS 2401-24-3)
- Substituent : Methoxy (-OCH₃) replaces benzyloxy.
- Impact :
2-Benzoyl-4-chloroaniline (CAS 719-59-5)
- Substituent : Benzoyl (-COC₆H₅) replaces benzyloxy.
- Impact :
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline (CAS 313701-55-2)
- Substituent : Benzoxazole (a heterocyclic group) replaces benzyloxy.
- Applications include agrochemical intermediates, where the heterocycle improves target specificity .
2-(1-Azepanyl)-5-chloroaniline (CAS 710301-04-5)
- Substituent : Azepane (a seven-membered amine ring) replaces benzyloxy.
- Impact :
Chlorine Position Variants
Simpler chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) serve as baseline references:
- 2-Chloroaniline (CAS 95-51-2): Chlorine at the ortho position increases steric hindrance near the amine, reducing reactivity in diazotization reactions.
- 4-Chloroaniline (CAS 106-47-8): The para-chlorine maximizes resonance withdrawal, lowering the pKa of the amine group compared to meta-substituted derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Stability
| Compound | Electron Effect | Stability in Acid | Preferred Reactions |
|---|---|---|---|
| This compound | Moderate activation | High | Ullmann coupling, amidation |
| 2-Benzoyl-4-chloroaniline | Strong deactivation | Moderate | Nucleophilic substitution |
| 2-Chloro-5-methoxyaniline | Mild activation | Low | Electrophilic substitution |
Research Findings
- Pharmaceutical Utility : The benzyloxy group in this compound enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates .
- Ecological Impact : Chloroaniline derivatives are generally persistent in the environment, but the benzyloxy group in the target compound may reduce bioaccumulation compared to simpler chloroanalogues .
- Synthetic Flexibility : The target compound’s balanced electronic profile allows versatility in cross-coupling reactions, outperforming methoxy-substituted analogs in Pd-catalyzed processes .
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